Selgantolimod

Catalog No.
S542942
CAS No.
2004677-13-6
M.F
C14H20FN5O
M. Wt
293.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selgantolimod

CAS Number

2004677-13-6

Product Name

Selgantolimod

IUPAC Name

(2S)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol

Molecular Formula

C14H20FN5O

Molecular Weight

293.34 g/mol

InChI

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m0/s1

InChI Key

HTCJUBZBSJQWBW-AWEZNQCLSA-N

SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

solubility

Soluble in DMSO

Synonyms

Selgantolimod

Canonical SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Isomeric SMILES

CCCC[C@@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

The exact mass of the compound Selgantolimod is 293.1652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selgantolimod is a small molecule compound classified as a selective agonist of Toll-like receptor 8 (TLR8). Its chemical structure is characterized by the formula C14H20FN5OC_{14}H_{20}FN_{5}O and an IUPAC name of (2S)-2-({2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl}amino)-2-methylhexan-1-ol. This compound is currently under investigation for its potential therapeutic effects in treating chronic hepatitis B virus infection, which is often associated with a dysfunctional immune response .

Selgantolimod's mechanism of action against HBV involves its interaction with TLR8 on immune cells. Upon binding to TLR8, it triggers a signaling pathway that leads to the production of various cytokines, including interleukin (IL)-12, IL-8, tumor necrosis factor-α, and interferon-γ [, ]. These cytokines play a key role in activating various immune cell populations, including antiviral T cells, natural killer (NK) cells, and B cells, which can then target and eliminate HBV-infected cells. Additionally, Selgantolimod may promote the development of memory T cells, potentially leading to long-term protection against the virus [].

Hepatitis B Virus (HBV) Infection

Chronic Hepatitis B infection is a major global health concern. Selgantolimod is being explored as a treatment option due to its immunomodulatory properties. It acts as a TLR8 agonist, stimulating the immune system's recognition and response to the Hepatitis B virus (HBV). Studies have shown that Selgantolimod can activate antiviral immune responses in patients with chronic HBV infection []. Ongoing research is investigating its efficacy, particularly in combination with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), the current standard treatment for chronic HBV [, ].

Selgantolimod functions primarily as an agonist for TLR8, which plays a crucial role in the innate immune response by recognizing pathogen-derived RNA. Upon binding to TLR8, selgantolimod induces a series of intracellular signaling cascades that lead to the activation of pro-inflammatory cytokines and interferons. This activation occurs through the recruitment of adapter proteins such as MYD88, ultimately resulting in the formation of the Myddosome signaling complex, which activates downstream transcription factors like NF-kappa-B and IRF7 .

The biological activity of selgantolimod has been demonstrated through its ability to enhance immune responses against hepatitis B virus. It has shown potent TLR8 agonism with an effective concentration (EC50) of approximately 220 nM for interleukin-12 production, while maintaining over 100-fold selectivity for TLR8 compared to TLR7. In preclinical models, selgantolimod treatment has resulted in significant reductions in hepatitis B surface antigen and hepatitis B e antigen levels, indicating its potential efficacy as an immunomodulatory agent in chronic hepatitis B treatment .

The synthesis of selgantolimod involves structure-based optimization techniques aimed at enhancing its selectivity and potency as a TLR8 agonist. The initial development was based on a dual TLR7/8 agonist, from which selgantolimod was derived through modifications that improved its selectivity for TLR8. Specific synthetic routes have not been extensively detailed in the literature but involve standard organic chemistry techniques such as amination and alkylation to achieve the desired molecular structure .

Selgantolimod is primarily being investigated for its application in treating chronic hepatitis B virus infection. Its role as a TLR8 agonist suggests potential utility in enhancing immune responses against various viral pathogens. Furthermore, ongoing research aims to explore its combination with direct-acting antivirals to improve treatment outcomes for patients suffering from chronic hepatitis B .

Interaction studies have indicated that selgantolimod can modulate the immune environment within the liver, particularly affecting Kupffer cells—specialized macrophages that play a key role in liver immunity. Treatment with selgantolimod has been shown to upregulate monocyte markers and alter intercellular communication pathways, particularly through interleukin-6 signaling, which may help reduce the susceptibility of hepatocytes to hepatitis B virus infection .

Several compounds exhibit similarities to selgantolimod regarding their mechanisms as TLR agonists or their applications in treating viral infections. Below is a comparison highlighting their unique features:

Compound NameMechanismUnique Features
VesatolimodTLR7 AgonistPreviously developed for chronic hepatitis B but failed clinical efficacy .
GS-9620TLR7 AgonistFocused on enhancing antiviral immunity but showed limited success in trials .
VTX-2337TLR8 AgonistActivates natural killer cells and enhances antibody-dependent cellular cytotoxicity .
MGN1703TLR9 AgonistInvestigated for various cancers and infections; differs by targeting DNA motifs .

Selgantolimod's specificity for TLR8 distinguishes it from these compounds, providing a targeted approach to modulating immune responses specifically related to RNA viruses like hepatitis B.

Selgantolimod represents a novel class of selective Toll-Like Receptor 8 agonists designed to enhance innate and adaptive immune responses through targeted immune activation. As an oral small molecule therapeutic agent, Selgantolimod demonstrates potent and specific engagement with human Toll-Like Receptor 8, leading to a cascade of immunomodulatory effects that distinguish it from other Toll-Like Receptor agonists [1] [2] [3].

Toll-Like Receptor 8 Agonism and Signaling Cascades

Selgantolimod functions as a highly selective agonist of human Toll-Like Receptor 8, demonstrating remarkable specificity with potent Toll-Like Receptor 8 agonism (interleukin-12p40 half-maximal effective concentration = 220 nanomolar) and greater than 100-fold selectivity over Toll-Like Receptor 7 (interferon-alpha half-maximal effective concentration greater than 50 micromolar) in human peripheral blood mononuclear cells [2] [3].

The molecular mechanism of Selgantolimod begins with its binding to the Toll-Like Receptor 8 ectodomain, where it interacts with specific amino acid residues critical for agonist recognition. Structural studies have revealed that Selgantolimod binds at symmetric positions between two Toll-Like Receptor 8 protomers, creating hydrogen bonds and hydrophobic interactions with leucine-rich repeats around leucine-rich repeat 11–14 and leucine-rich repeat 16–18 [2] [4] [5]. Critical binding residues include Phe405, Asp543, Tyr348, Val520, and Thr574, with Phe405 and Asp543 being particularly important for ligand recognition through stacking interactions and hydrogen bonds [4] [5].
Upon ligand binding, Toll-Like Receptor 8 undergoes a conformational change that brings the carboxy-terminal regions of the receptor dimer into close proximity, facilitating the association of intracellular Toll-interleukin 1 receptor domains [4]. This structural rearrangement initiates the formation of the Myddosome, a supramolecular signaling complex composed of myeloid differentiation primary response 88, interleukin-1 receptor-associated kinase 4, interleukin-1 receptor-associated kinase 1, and interleukin-1 receptor-associated kinase 2 [6] [7].

The Toll-Like Receptor 8 signaling cascade proceeds through a well-characterized pathway involving myeloid differentiation primary response 88-dependent mechanisms. Following Myddosome assembly, interleukin-1 receptor-associated kinase 4 phosphorylates and activates interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 2, leading to the recruitment of tumor necrosis factor receptor-associated factor 6 [6] [7]. Tumor necrosis factor receptor-associated factor 6 functions as an E3 ubiquitin ligase, facilitating the activation of transforming growth factor-beta-activated kinase 1 and subsequent phosphorylation of inhibitor of nuclear factor kappa-B kinase complex components [6] [7].

The downstream signaling results in the activation of multiple transcription factors, including nuclear factor-kappa B, activator protein 1, and interferon regulatory factor 5. Nuclear factor-kappa B activation leads to the transcription of pro-inflammatory genes, while activator protein 1 regulates cytokine and chemokine expression [7] [8]. Additionally, Toll-Like Receptor 8 signaling uniquely activates interferon regulatory factor 5 through an endolysosomal transporter solute carrier family 15 member 4 and adaptor protein TASL-dependent mechanism, which recruits interferon regulatory factor 5 close to inhibitor of nuclear factor kappa-B kinase subunit beta for phosphorylation [7].

Cytokine Induction Profiles (Interleukin-12, Tumor Necrosis Factor-alpha, Interferon-gamma)

Selgantolimod demonstrates a distinctive and dose-dependent cytokine induction profile that reflects its selective Toll-Like Receptor 8 agonist activity. Clinical pharmacodynamic studies have revealed robust induction of multiple inflammatory mediators with characteristic kinetic patterns and magnitude responses [1] [9] [10].

Interleukin-12p40 represents one of the most prominently induced cytokines by Selgantolimod, with dose-dependent increases ranging from 1.6-fold at 0.5 milligrams to 8.1-fold at 5 milligrams compared to baseline levels [1] [11]. The induction reaches peak concentrations approximately 4 hours post-dose and returns to near-baseline levels within 24 hours [1] [11]. Interleukin-12p70, the biologically active heterodimer, also demonstrates significant dose-dependent induction, with responses increasing from 0.9-fold at 0.5 milligrams to 8.6-fold at the highest tested dose [1] [11].

Tumor necrosis factor-alpha induction by Selgantolimod exhibits a unique kinetic profile, reaching maximum levels at 2 hours post-dose rather than the typical 4-hour peak observed with other cytokines [1] [11]. The magnitude of tumor necrosis factor-alpha induction is more modest compared to interleukin-12 responses, with fold-changes ranging from no detectable increase at lower doses to 2.8-fold at 5 milligrams [1] [11]. Notably, tumor necrosis factor-alpha responses demonstrate a linear exposure-response relationship within the evaluated dose range, suggesting continued dose-responsiveness beyond the tested concentrations [1].

Interferon-gamma induction represents a particularly striking pharmacodynamic effect of Selgantolimod, especially at higher doses. While minimal increases are observed at doses below 3 milligrams, the 5-milligram dose produces an 8.5-fold increase from baseline [1] [11]. This pronounced interferon-gamma response reflects the robust Type 1 helper T cell-promoting activity of Toll-Like Receptor 8 agonism and correlates with enhanced antiviral immune responses [12] [13].

The cytokine induction profile extends beyond these key mediators to include interleukin-1 receptor antagonist, which demonstrates the most dramatic dose-dependent responses, increasing from 1.4-fold at 0.5 milligrams to 32.3-fold at 5 milligrams [1] [11]. This pronounced interleukin-1 receptor antagonist induction may serve important regulatory functions, potentially modulating excessive inflammatory responses while maintaining beneficial immune activation [1].

Interleukin-6 production has been specifically demonstrated in myeloid cells following Selgantolimod treatment, with significant increases in the frequency of interleukin-6-positive CD14+ monocytes [14]. Similarly, interleukin-18 production from these cells is enhanced, contributing to the overall Type 1 helper T cell-promoting cytokine environment [14].

Modulation of Innate Immune Responses in Myeloid Cells

Selgantolimod exerts profound effects on myeloid cell populations, inducing both activation and functional reprogramming that enhances antimicrobial and antiviral immune responses. The compound demonstrates preferential activity on specific myeloid cell subsets, reflecting the expression pattern of Toll-Like Receptor 8 in these populations [14] [15] [16].

Human myeloid dendritic cells represent primary targets of Selgantolimod activity, expressing high levels of Toll-Like Receptor 8 and responding robustly to stimulation [14] [17]. Following Selgantolimod administration, myeloid dendritic cells undergo rapid activation characterized by upregulation of co-stimulatory molecules CD40 and CD86 [14]. This activation enhances their antigen-presenting capacity and ability to prime naive T cell responses [14] [18].

Peripheral blood analyses following Selgantolimod administration reveal dynamic changes in myeloid cell populations. Significant increases in human leukocyte antigen-DR positive CD11c positive peripheral blood myeloid cells, including monocytes and classical dendritic cells, reach peak levels 4 hours post-dose [10] [14]. These cells demonstrate enhanced activation markers and increased capacity for cytokine production [14].

Monocytes show particularly pronounced responses to Selgantolimod stimulation, with enhanced production of interleukin-6 and interleukin-18 [14]. Toll-Like Receptor 8 agonists are more effective than Toll-Like Receptor 7 agonists at inducing pro-inflammatory cytokines in monocytes, including tumor necrosis factor-alpha, interleukin-12, and macrophage inflammatory protein-1 alpha [19] [15]. The differential response between Toll-Like Receptor 7 and Toll-Like Receptor 8 agonists in monocytes reflects distinct signaling pathways, with Toll-Like Receptor 8 activation leading to robust nuclear factor-kappa B activation that is barely achieved by Toll-Like Receptor 7 stimulation [15].

Macrophage populations also respond to Selgantolimod stimulation, though with distinct characteristics compared to monocytes. Toll-Like Receptor 8 activation in macrophages promotes a pro-inflammatory phenotype while maintaining their phagocytic capabilities [20]. Studies have demonstrated that Toll-Like Receptor 8 agonists can induce macrophage differentiation markers while enhancing cytokine production, particularly interleukin-12 family members and chemokines [20].

Neutrophil responses to Selgantolimod-induced signals represent an important component of the innate immune activation. While neutrophils express Toll-Like Receptor 8 at lower levels than monocytes and dendritic cells, they respond to cytokines and chemokines produced by Selgantolimod-activated myeloid cells [20] [21]. Enhanced neutrophil migration has been demonstrated in response to supernatants from Toll-Like Receptor 8-stimulated monocytes, indicating indirect but significant neutrophil activation [20].

The functional consequences of myeloid cell activation by Selgantolimod include enhanced antigen processing and presentation, increased antimicrobial activity, and improved coordination with adaptive immune responses. Activated myeloid dendritic cells demonstrate increased capacity to process viral antigens and present them to T cells, while activated monocytes and macrophages show enhanced ability to eliminate intracellular pathogens [12] [22].

Importantly, Selgantolimod treatment has been shown to modulate Kupffer cell differentiation in the liver, promoting expression of antiviral programs over those associated with resident Kupffer cell identity [23] [24]. This reprogramming involves upregulation of monocyte markers and downregulation of genes associated with Kupffer cell identity, suggesting that Selgantolimod can alter tissue-resident myeloid cell functions [23] [24].

Cross-Talk Between Toll-Like Receptor 8 and Adaptive Immunity

The immunomodulatory effects of Selgantolimod extend beyond innate immune activation to encompass significant enhancement of adaptive immune responses through multiple mechanisms of cross-talk between Toll-Like Receptor 8 signaling and T cell and B cell functions [25] [14] [18].

Toll-Like Receptor 8 activation by Selgantolimod creates an optimal cytokine environment for Type 1 helper T cell differentiation and function. The robust interleukin-12 production induced by Selgantolimod serves as a critical bridge between innate and adaptive immunity, as interleukin-12 is essential for naive CD4+ T cell differentiation toward the Type 1 helper T cell lineage [18] [26]. This effect is enhanced by the coordinate production of interferon-gamma, which creates a positive feedback loop promoting continued Type 1 helper T cell responses [25] [18].

Direct effects of Toll-Like Receptor 8 agonists on T cells have been demonstrated, with synthetic Toll-Like Receptor 8 ligands capable of boosting T cell receptor signaling and resulting in increased cytokine production and upregulation of surface activation markers [25]. This direct T cell activation is particularly relevant for CD4+ T cells, which can express functional Toll-Like Receptor 8 under certain activation conditions [25] [27].

Selgantolimod treatment leads to significant activation of multiple lymphocyte populations, including mucosal-associated invariant T cells, natural killer cells, and CD8+ T cells [14]. The early activation marker CD69 is rapidly upregulated on these cells following Selgantolimod administration, accompanied by enhanced expression of effector molecules granzyme B and perforin [14]. This activation pattern indicates enhanced cytotoxic potential and antiviral activity [14].

The cross-talk between Toll-Like Receptor 8 and adaptive immunity is particularly evident in the modulation of regulatory cell populations. Selgantolimod treatment reduces the frequency of CD4+ regulatory T cells while simultaneously increasing circulating follicular helper T cells [12] [22]. This shift in T cell subset balance favors enhanced immune responses while reducing immunosuppressive influences [12] [22].

Natural killer cell activation represents another critical component of Toll-Like Receptor 8-adaptive immunity cross-talk. Selgantolimod enhances natural killer cell expression of interferon-gamma and tumor necrosis factor-alpha while promoting hepatocyte lysis activity [12]. The activation occurs both through direct cytokine stimulation and through enhanced interaction with activated dendritic cells [14] [28].

B cell responses are also modulated by Selgantolimod-induced Toll-Like Receptor 8 activation, though primarily through indirect mechanisms. Enhanced follicular helper T cell function promotes B cell activation and antibody production, while the overall inflammatory environment created by Toll-Like Receptor 8 signaling supports germinal center formation and affinity maturation [13] [22].

Microarray analysis of lymphocytes and monocytes following Selgantolimod treatment reveals extensive changes in gene expression related to immune cell activation and cross-talk [14]. Differentially expressed genes in lymphocytes are enriched for interferon-gamma-mediated signaling pathways, interleukin-21-mediated signaling, and antigen receptor-mediated signaling, indicating comprehensive activation of adaptive immune programs [14].

The temporal dynamics of Toll-Like Receptor 8-adaptive immunity cross-talk show coordinated waves of activation. Initial myeloid cell activation and cytokine production occur within hours of Selgantolimod administration, followed by lymphocyte activation and enhanced effector function [14]. This coordinated response ensures optimal integration of innate and adaptive immune mechanisms for enhanced pathogen clearance and immunological memory formation [14] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

293.16518844 g/mol

Monoisotopic Mass

293.16518844 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RM4GJT3SMQ

Dates

Last modified: 04-14-2024

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